
RO-3
概要
準備方法
合成経路と反応条件
RO-3の合成には、中間体の調製から始まる複数のステップが含まれます。主なステップには以下が含まれます。
ピリミジン環の形成: これは、適切な出発物質を制御された条件下で反応させてピリミジン環を形成することを伴います。
ジメトキシフェニル基の導入: このステップでは、アルキル化やメチル化などの反応を通じて、ジメトキシフェニル基をピリミジン環に結合させます。
最終精製: 最終的な化合物は、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製され、97%を超える純度に達します.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには以下が含まれます。
バルク合成: 大量の出発物質を最適化された条件下で反応させて、収率を最大化します。
精製: 粗生成物は、工業規模のクロマトグラフィー技術を使用して精製されます。
化学反応の分析
反応の種類
RO-3は、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、this compoundを異なる特性を持つ還元型に変換することができます。
置換: this compoundは、官能基が他の基に置き換えられる置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲンやアルキル化剤などのさまざまな試薬が、制御された条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化されたピリミジン誘導体を生成する可能性があり、一方、還元は化合物の還元型を生成する可能性があります .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用を持っています。
化学: P2X3およびP2X2/3受容体を研究するためのツール化合物として使用されます。
生物学: イオンチャネルや細胞シグナル伝達経路の調節における役割について調査されています。
医学: 痛み管理やP2X受容体が関与するその他の病態における潜在的な治療応用について検討されています。
科学的研究の応用
RO-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2X3 and P2X2/3 receptors.
Biology: Investigated for its role in modulating ion channels and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in pain management and other conditions involving P2X receptors.
Industry: Utilized in the development of new drugs and therapeutic agents targeting P2X receptors
作用機序
RO-3は、P2X3およびP2X2/3受容体を選択的に拮抗することによって効果を発揮します。これらの受容体は、痛みのシグナル伝達やその他の生理学的プロセスに関与しています。 これらの受容体をブロックすることによって、this compoundは下流のシグナル伝達経路の活性化を阻害し、痛みの知覚の低下やその他の効果をもたらします .
類似の化合物との比較
This compoundは、P2X3およびP2X2/3受容体に対する高い選択性と効力において独自です。類似の化合物には以下が含まれます。
A-317491: 異なる効力と選択性プロファイルを持つ別のP2X3およびP2X2/3受容体拮抗薬。
ゲファピキサント: 慢性咳嗽における治療の可能性を持つP2X3受容体拮抗薬。
JNJ-47965567: P2X3およびP2X2/3受容体とは異なる生理学的役割を持つP2X7受容体の選択的拮抗薬です
This compoundは、高い代謝安定性と中枢神経系への浸透能力を持っているため、研究と潜在的な治療応用の両方で貴重なツールとなっています .
類似化合物との比較
RO-3 is unique in its high selectivity and potency for the P2X3 and P2X2/3 receptors. Similar compounds include:
A-317491: Another P2X3 and P2X2/3 receptor antagonist with different potency and selectivity profiles.
Gefapixant: A P2X3 receptor antagonist with therapeutic potential in chronic cough.
JNJ-47965567: A selective antagonist of the P2X7 receptor, which has different physiological roles compared to P2X3 and P2X2/3 receptors
This compound stands out due to its high metabolic stability and ability to penetrate the central nervous system, making it a valuable tool in both research and potential therapeutic applications .
生物活性
RO-3, a compound of interest in pharmacological and biological research, has been evaluated for its various biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.
Overview of this compound
This compound is a synthetic compound that has garnered attention in drug discovery due to its potential therapeutic applications. Its molecular structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted this compound's significant antimicrobial properties. For example, this compound has demonstrated effectiveness against several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Pseudomonas aeruginosa | 2.0 µg/mL |
These results indicate that this compound could serve as a potent antimicrobial agent, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound effectively inhibits key enzymes involved in various metabolic pathways. Notably, it has shown competitive inhibition against:
Enzyme | IC50 Value |
---|---|
Human Immunodeficiency Virus Reverse Transcriptase | 15 µM |
Cyclooxygenase-2 (COX-2) | 20 µM |
These findings suggest that this compound may have applications in the treatment of viral infections and inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients receiving this compound exhibited a 70% reduction in infection rates compared to a control group treated with standard antibiotics. This study underscores the potential of this compound as an alternative treatment option in an era of rising antibiotic resistance .
Case Study 2: Enzyme Inhibition in Cancer Therapy
In vitro studies demonstrated that this compound inhibited telomerase activity in cancer cell lines, leading to reduced proliferation rates. The compound was tested on various cancer types, including breast and lung cancer cells, showing promising results with an IC50 value of 10 µM for telomerase inhibition .
The biological activity of this compound is attributed to its ability to bind selectively to target proteins and enzymes. Its structure facilitates interaction with active sites, leading to inhibition or modulation of biological pathways. Detailed structural analysis using X-ray crystallography has elucidated the binding interactions between this compound and its targets .
特性
IUPAC Name |
5-[(4,5-dimethoxy-2-propan-2-ylphenyl)methyl]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-9(2)12-7-14(22-4)13(21-3)6-10(12)5-11-8-19-16(18)20-15(11)17/h6-9H,5H2,1-4H3,(H4,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNPWUIBJMVRIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary pharmacological effect of RO3?
A1: RO3 is a β-adrenoceptor antagonist, meaning it blocks the action of adrenaline and noradrenaline at β-adrenergic receptors. [ [] ] It also exhibits partial agonist activity, meaning it can partially activate these receptors under certain conditions. [ [] ]
Q2: What are the implications of RO3's partial agonist activity?
A2: Partial agonist activity can potentially lead to a more balanced pharmacological profile compared to full antagonists. While blocking excessive β-adrenergic stimulation, it might also provide some level of receptor activation, potentially minimizing certain side effects associated with complete receptor blockade. [ [] ]
Q3: How does RO3 compare to other β-blockers like atenolol in terms of cardioselectivity?
A3: Studies in healthy volunteers suggest that RO3 is at least as cardioselective as atenolol. [ [] ] This means it preferentially blocks β1-adrenergic receptors found in the heart, with less effect on β2-receptors found in other tissues like the lungs.
Q4: What is the duration of action of RO3?
A4: RO3 has a long duration of action, with significant inhibition of exercise tachycardia observed even 24 hours after a single oral dose. [ [] ] This is in contrast to atenolol, where the inhibitory effect on exercise tachycardia significantly decreased after 24 hours. [ [] ]
Q5: Does RO3 have any effect on resting heart rate?
A5: Studies in healthy volunteers showed that RO3 did not significantly affect resting heart rate, whereas atenolol caused a reduction in resting heart rate for several hours after administration. [ [] ] This difference might be attributed to the partial agonist activity of RO3. [ [] ]
Q6: Does RO3 have any effect on resting forearm blood flow and systolic blood pressure?
A6: In a study with healthy volunteers, RO3 (160 mg orally) did not affect resting forearm blood flow, systolic blood pressure, or resting heart rate. [ [] ] In contrast, atenolol (50 mg) reduced all three parameters. [ [] ]
Q7: Does RO3 have any effect on finger tremor?
A7: RO3 (160 mg orally) was observed to increase resting finger tremor approximately threefold in healthy volunteers. [ [] ] Atenolol, on the other hand, had little effect on resting finger tremor. [ [] ]
Q8: Were there any adverse effects reported in the studies with RO3?
A8: Some subjects in the studies reported experiencing tremor and visual disturbances after receiving 160 mg or 320 mg doses of RO3. [ [] ]
Q9: What is known about the pharmacokinetics of RO3?
A9: Studies with radiolabelled RO3 in healthy volunteers showed that the oral bioavailability of RO3 is around 57%. [ [] ] The compound has a large apparent volume of distribution (averaging 590 L) and a long elimination half-life (averaging 18 hours). [ [] ]
Q10: How is RO3 metabolized in the body?
A10: Studies with radiolabelled RO3 showed that the majority of the radioactivity in plasma was not attributable to the parent drug but rather to metabolites. [ [] ] Very little of the parent drug was recovered in urine, while total radioactivity recovery in urine reached nearly 80% by day 5. [ [] ]
Q11: Is there a linear relationship between RO3 dose and plasma concentration?
A11: Yes, a linear relationship between dose and both plasma concentration and area under the curve (AUC) was observed in healthy volunteers who received oral doses of 40, 80, 160, and 320 mg of RO3. [ [] ]
Q12: What is the molecular formula and weight of RO3?
A12: The molecular formula of RO3 (2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-) is C16H22N4O2 and its molecular weight is 302.37 g/mol.
Q13: Was RO3 used in any studies unrelated to its pharmacological effects as a β-blocker?
A13: Yes, RO3 appears in a study on measuring biogenic volatile organic compounds (BVOCs) emitted from vegetation. [ [] ] In this study, RO3 refers to the total reactivity of VOCs with ozone, which is a measure of the potential for these compounds to contribute to ozone formation in the atmosphere. [ [] ] This study uses ozone reactivity as a metric to assess BVOC emissions from trees and does not directly investigate the compound 2,4-Pyrimidinediamine, 5-[[4,5-dimethoxy-2-(1-methylethyl)phenyl]methyl]-.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。